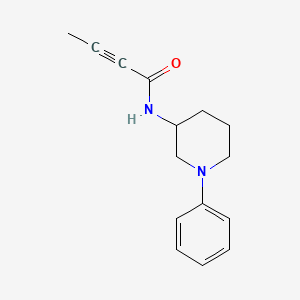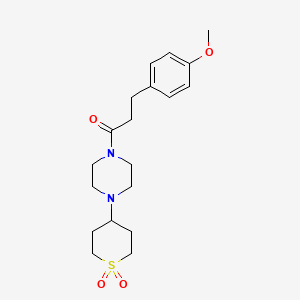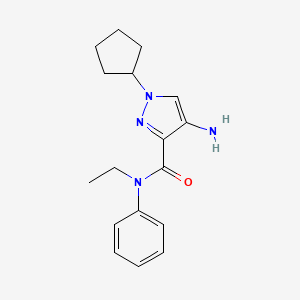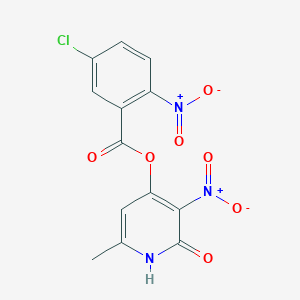
N-(1-phenylpiperidin-3-yl)but-2-ynamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-phenylpiperidin-3-yl)but-2-ynamide, also known as PB-22, is a synthetic cannabinoid that was first synthesized in 2012. It belongs to the family of indole-derived cannabinoids and is structurally similar to other synthetic cannabinoids such as JWH-018 and AM-2201. PB-22 has gained attention in the scientific community due to its potential therapeutic applications and its ability to interact with the endocannabinoid system.
作用机制
N-(1-phenylpiperidin-3-yl)but-2-ynamide interacts with the CB1 and CB2 receptors in the endocannabinoid system. It acts as a partial agonist of the CB1 receptor and a full agonist of the CB2 receptor. N-(1-phenylpiperidin-3-yl)but-2-ynamide has been shown to have a higher affinity for the CB2 receptor than the CB1 receptor. The activation of these receptors leads to the release of neurotransmitters and the modulation of various physiological processes.
Biochemical and Physiological Effects
N-(1-phenylpiperidin-3-yl)but-2-ynamide has been shown to have a range of biochemical and physiological effects. It has been shown to have analgesic effects in animal models of pain. N-(1-phenylpiperidin-3-yl)but-2-ynamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, N-(1-phenylpiperidin-3-yl)but-2-ynamide has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. N-(1-phenylpiperidin-3-yl)but-2-ynamide has also been shown to modulate the immune response by reducing the production of inflammatory mediators.
实验室实验的优点和局限性
N-(1-phenylpiperidin-3-yl)but-2-ynamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. N-(1-phenylpiperidin-3-yl)but-2-ynamide has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to the use of N-(1-phenylpiperidin-3-yl)but-2-ynamide in lab experiments. It has been shown to have a narrow therapeutic window, and high doses can lead to adverse effects. In addition, N-(1-phenylpiperidin-3-yl)but-2-ynamide has not been extensively studied in humans, and its long-term effects are not well understood.
未来方向
There are several future directions for the study of N-(1-phenylpiperidin-3-yl)but-2-ynamide. One area of research is the development of N-(1-phenylpiperidin-3-yl)but-2-ynamide analogs with improved pharmacological properties. Another area of research is the study of the long-term effects of N-(1-phenylpiperidin-3-yl)but-2-ynamide in animal models and humans. In addition, N-(1-phenylpiperidin-3-yl)but-2-ynamide could be investigated for its potential use in the treatment of other neurological disorders and immune-related diseases. Finally, more research is needed to understand the mechanism of action of N-(1-phenylpiperidin-3-yl)but-2-ynamide and its interactions with other receptors in the endocannabinoid system.
合成方法
The synthesis of N-(1-phenylpiperidin-3-yl)but-2-ynamide involves the reaction of 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid with 1-phenylpiperidin-3-amine in the presence of but-2-ynoic acid chloride. The reaction is carried out in anhydrous conditions using a suitable solvent such as dichloromethane or chloroform. The resulting product is then purified using chromatographic techniques and characterized using spectroscopic methods.
科学研究应用
N-(1-phenylpiperidin-3-yl)but-2-ynamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anti-cancer properties. N-(1-phenylpiperidin-3-yl)but-2-ynamide has also been investigated for its potential use in the treatment of neurological disorders such as epilepsy and multiple sclerosis. In addition, N-(1-phenylpiperidin-3-yl)but-2-ynamide has been studied for its ability to modulate the immune response and its potential use as an immunomodulatory agent.
属性
IUPAC Name |
N-(1-phenylpiperidin-3-yl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-2-7-15(18)16-13-8-6-11-17(12-13)14-9-4-3-5-10-14/h3-5,9-10,13H,6,8,11-12H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBKZVQONOJLKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CCCN(C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[3-(4-chlorophenoxy)-2-oxopropyl]carbamate](/img/structure/B2442298.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B2442301.png)

![1-(4-Isopropylphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2442303.png)
![1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine](/img/structure/B2442308.png)
![3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-2-phenylacrylonitrile](/img/structure/B2442310.png)
![1-[[1-(4-Fluoro-2-methylphenyl)sulfonylazetidin-3-yl]methyl]triazole](/img/structure/B2442311.png)

![2-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)-4-pyrimidinol](/img/structure/B2442313.png)
![4-Cyclohexyl-3-(2-methoxyphenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-oxothiomorpholine-2-carboxamide](/img/structure/B2442314.png)
![4-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyridine](/img/structure/B2442315.png)

![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(2-methylbenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2442319.png)
